

# TM5275 Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | TM5275 sodium |           |
| Cat. No.:            | B10764144     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **TM5275 sodium**, a potent and orally bioavailable small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1). This guide consolidates key data on its physicochemical properties, mechanism of action, relevant signaling pathways, and summaries of significant experimental findings.

## **Core Properties of TM5275 Sodium**

**TM5275 sodium** has been characterized for its fundamental chemical and physical properties, which are crucial for experimental design and formulation.



| Property         | Value                     | Citation(s) |
|------------------|---------------------------|-------------|
| Molecular Weight | 543.97 g/mol              | [1][2]      |
| Exact Mass       | 543.1537 g/mol            | [3]         |
| Chemical Formula | C28H27CIN3NaO5            | [1][2][3]   |
| CAS Number       | 1103926-82-4              | [1][2][3]   |
| Purity           | ≥98% (HPLC)               | [1][2]      |
| Solubility       | Soluble to 100 mM in DMSO | [1][2]      |
| Appearance       | White to off-white solid  |             |
| Storage          | Store at +4°C             | [1][2]      |

## **Mechanism of Action and Signaling Pathways**

TM5275 functions as a direct inhibitor of PAI-1, a key regulator in the fibrinolytic system. By inhibiting PAI-1, TM5275 prevents the formation of irreversible complexes with tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). This action preserves the activity of these plasminogen activators, leading to enhanced conversion of plasminogen to plasmin, which in turn promotes the breakdown of fibrin clots.[4]

Docking studies have indicated that TM5275 binds to a specific site on the PAI-1 molecule, inducing a conformational change that prevents its interaction with target proteases.[2] This targeted inhibition leads to a profibrinolytic state.

The downstream effects of PAI-1 inhibition by TM5275 extend to several critical signaling pathways implicated in fibrosis, cell proliferation, and apoptosis.

#### **TGF-**β Signaling Pathway in Fibrosis

Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) is a master regulator of fibrosis. It stimulates the production of extracellular matrix (ECM) components and also upregulates PAI-1 expression. TM5275 has been shown to counteract the fibrotic effects of TGF- $\beta$ . By inhibiting PAI-1, TM5275 disrupts this profibrotic signaling cascade.[3][5]





Click to download full resolution via product page

**Figure 1.** TGF-β signaling pathway and the inhibitory action of TM5275.

### PI3K/AKT Signaling in Cell Proliferation

In certain cellular contexts, such as in activated hepatic stellate cells, PAI-1 can promote cell proliferation through the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. Studies have demonstrated that TM5275 can suppress this PAI-1-mediated proliferation by inhibiting the phosphorylation of AKT.[3]



Click to download full resolution via product page

Figure 2. Inhibition of PAI-1-mediated PI3K/AKT signaling by TM5275.

# **Summary of Preclinical Data**

TM5275 has been evaluated in various preclinical models, demonstrating its therapeutic potential in thrombosis, fibrosis, and oncology.



| Model System                             | Key Findings                                                                                                                                        | Dosing and<br>Administration                                                    | Citation(s) |
|------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|-------------|
| Rat Models of<br>Thrombosis              | Showed significant antithrombotic effects. [5]                                                                                                      | Oral administration.                                                            | [5]         |
| Non-Human Primate<br>Thrombosis Model    | Demonstrated antithrombotic benefits without a significant increase in bleeding time.                                                               | Oral administration.                                                            | [1]         |
| Rat Models of Hepatic<br>Fibrosis        | Markedly ameliorated<br>the development of<br>hepatic fibrosis and<br>suppressed the<br>proliferation of<br>activated hepatic<br>stellate cells.[3] | Oral administration.                                                            | [3]         |
| Mouse Model of<br>Intestinal Fibrosis    | Attenuated TNBS- induced colonic fibrosis by upregulating MMP-9 and decreasing collagen accumulation.[5]                                            | 50 mg/kg, oral<br>administration as a<br>carboxymethyl<br>cellulose suspension. | [5]         |
| In Vitro Ovarian<br>Cancer Cells         | Induced apoptosis<br>through the intrinsic<br>apoptotic pathway.[6]                                                                                 | 100 μM in cell culture.                                                         | [1][6]      |
| Vascular Endothelial<br>Cells (In Vitro) | Prolonged the retention of tPA on the cell surface and enhanced fibrinolysis. [4]                                                                   | 20 and 100 μM in cell<br>culture.                                               | [4]         |



### **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of TM5275.

#### In Vivo Thrombosis Model (Rat)

- Objective: To assess the antithrombotic efficacy of TM5275.
- Animal Model: Male rats.
- Procedure:
  - Induce thrombosis through a standardized method (e.g., ferric chloride-induced carotid artery thrombosis or an arteriovenous shunt model).
  - Administer TM5275 or vehicle control orally at specified doses.
  - Measure relevant endpoints such as time to occlusion, thrombus weight, or patency of the vessel.
  - Collect blood samples to assess coagulation parameters (e.g., aPTT, PT) and platelet function to evaluate bleeding risk.
- Reference:[5]

#### In Vitro Cell Proliferation Assay (Hepatic Stellate Cells)

- Objective: To determine the effect of TM5275 on PAI-1- or TGF-β1-induced cell proliferation.
- Cell Line: Rat hepatic stellate cell line (e.g., HSC-T6).
- Procedure:
  - Seed cells in 96-well plates and allow them to adhere.
  - Treat cells with recombinant PAI-1 or TGF-β1 in the presence or absence of varying concentrations of TM5275.



- Incubate for a specified period (e.g., 24-72 hours).
- Assess cell proliferation using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
- Reference:[3]

# Western Blot Analysis for Signaling Pathway Components

- Objective: To investigate the effect of TM5275 on protein expression and phosphorylation.
- Procedure:
  - Treat cells with the appropriate stimuli (e.g., TGF-β1) with or without TM5275.
  - Lyse the cells and quantify total protein concentration.
  - Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
  - Probe the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, PAI-1, caspases).
  - Incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).
  - Visualize and quantify the protein bands.
- Reference:[3][6]





Click to download full resolution via product page

**Figure 3.** General experimental workflow for the evaluation of TM5275.

### **Clinical Development Status**

TM5275 is part of a series of orally bioavailable PAI-1 inhibitors that have been developed to improve upon earlier compounds. While specific phase information for TM5275 is not detailed in the provided search results, related second-generation molecules have progressed into clinical trials for various indications, underscoring the therapeutic potential of this class of inhibitors.[7]

#### Conclusion

**TM5275 sodium** is a well-characterized PAI-1 inhibitor with demonstrated efficacy in preclinical models of thrombosis and fibrosis. Its mechanism of action, centered on the modulation of the fibrinolytic system and key signaling pathways such as TGF-β and PI3K/AKT, presents a compelling rationale for its therapeutic development. The data summarized in this guide



provide a solid foundation for researchers and drug development professionals interested in exploring the potential of PAI-1 inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats PMC [pmc.ncbi.nlm.nih.gov]
- 4. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity PMC [pmc.ncbi.nlm.nih.gov]
- 7. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- To cite this document: BenchChem. [TM5275 Sodium: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764144#tm5275-sodium-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com